molecular formula C11H11Br2ClO2 B1616412 Ethyl 2,3-dibromo-3-(4-chlorophenyl)propanoate CAS No. 35282-97-4

Ethyl 2,3-dibromo-3-(4-chlorophenyl)propanoate

Cat. No.: B1616412
CAS No.: 35282-97-4
M. Wt: 370.46 g/mol
InChI Key: AWXVWHGHUTUGAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2,3-dibromo-3-(4-chlorophenyl)propanoate is a useful research compound. Its molecular formula is C11H11Br2ClO2 and its molecular weight is 370.46 g/mol. The purity is usually 95%.
The exact mass of the compound Ethyl 2,3-dibromo-3-(4-chlorophenyl)propanoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 89330. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl 2,3-dibromo-3-(4-chlorophenyl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2,3-dibromo-3-(4-chlorophenyl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2,3-dibromo-3-(4-chlorophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Br2ClO2/c1-2-16-11(15)10(13)9(12)7-3-5-8(14)6-4-7/h3-6,9-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWXVWHGHUTUGAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C1=CC=C(C=C1)Cl)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Br2ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90293409
Record name ethyl 2,3-dibromo-3-(4-chlorophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90293409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35282-97-4
Record name NSC89330
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89330
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 2,3-dibromo-3-(4-chlorophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90293409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis of Ethyl 2,3-dibromo-3-(4-chlorophenyl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: Ethyl 2,3-dibromo-3-(4-chlorophenyl)propanoate CAS Registry Number: 35282-97-4 Primary Application: Synthetic intermediate for medicinal chemistry (e.g.,


-adrenergic blockers, heterocyclic synthesis) and material science.

This technical guide details the high-yield synthesis of Ethyl 2,3-dibromo-3-(4-chlorophenyl)propanoate via the electrophilic bromination of ethyl 4-chlorocinnamate. Unlike generic protocols, this guide emphasizes the stereochemical implications of the reaction (anti-addition) and provides a self-validating workflow using visual endpoints and NMR spectroscopy. The protocol prioritizes the use of dichloromethane (DCM) over historical carbon tetrachloride (


) to align with modern safety and environmental standards while maintaining yield efficacy.

Part 1: Retrosynthetic Analysis & Mechanistic Insight

Strategic Rationale

The synthesis is a classic halogenation of an


-unsaturated ester. The choice of the ethyl 4-chlorocinnamate  precursor is critical because the electron-withdrawing nature of the ester group and the 4-chloro substituent deactivates the alkene slightly compared to styrene, requiring precise control of temperature to prevent side reactions (such as benzylic bromination) while ensuring complete addition.
Mechanistic Pathway (Stereochemistry)

The reaction proceeds through a cyclic bromonium ion intermediate .[1]

  • Electrophilic Attack: The

    
    -electrons of the alkene attack the bromine molecule, expelling a bromide ion (
    
    
    
    ) and forming a bridged bromonium ion.
  • Backside Attack: The bromide ion attacks the most substituted carbon (or the carbon capable of stabilizing positive charge) from the side opposite to the bridge (anti-attack).

  • Stereochemical Outcome: Starting from the trans (E)-isomer of ethyl 4-chlorocinnamate, this anti-addition mechanism yields the erythro (or

    
     racemic) diastereomer.
    

Mechanism Start Ethyl 4-chlorocinnamate (E-Isomer) Inter Cyclic Bromonium Ion (Bridged Intermediate) Start->Inter Electrophilic Attack Br2 Bromine (Br2) Br2->Inter Br+ Source TransState Anti-Addition (Backside Attack of Br-) Inter->TransState Br- Nucleophile Product Ethyl 2,3-dibromo-3-(4-chlorophenyl)propanoate (Erythro Diastereomer) TransState->Product Stereospecific Formation

Caption: Stereospecific anti-addition mechanism converting the E-alkene precursor to the erythro-dibromide product.

Part 2: Experimental Protocol

Materials & Safety

Critical Safety Warning: Elemental bromine (


) is highly corrosive, a lachrymator, and causes severe chemical burns. All operations must  be performed in a functioning fume hood. Wear double nitrile gloves and a face shield.
ReagentEquiv.[2]RoleHazards
Ethyl 4-chlorocinnamate 1.0SubstrateIrritant
Bromine (

)
1.05ReagentCorrosive, Toxic Vapor
Dichloromethane (DCM) SolventMediumVolatile, Carcinogen susp.
Sodium Bisulfite (aq) WashQuencherIrritant
Step-by-Step Synthesis

Scale: Based on 50 mmol of starting material.

  • Preparation:

    • In a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and an addition funnel, dissolve 10.5 g (50 mmol) of ethyl 4-chlorocinnamate in 50 mL of Dichloromethane (DCM) .

    • Note: DCM is preferred over

      
       due to lower toxicity, though 
      
      
      
      is historically cited [1].
    • Cool the solution to 0°C using an ice-water bath.

  • Bromination (The Titration Endpoint):

    • Prepare a solution of 2.7 mL (8.4 g, ~52.5 mmol) of Bromine in 10 mL of DCM .

    • Add the bromine solution dropwise over 20–30 minutes.

    • Visual Control: The red-brown color of bromine should disappear rapidly upon contact with the solution. As the reaction nears completion, the color will persist longer. Stop addition if a persistent orange color remains, indicating excess bromine.

  • Reaction & Quenching:

    • Remove the ice bath and stir at room temperature for 2 hours to ensure complete conversion.

    • Quench: Add 20 mL of 10% aqueous Sodium Bisulfite (

      
      )  and stir vigorously until the organic layer turns from orange/red to colorless (removes unreacted 
      
      
      
      ).
  • Workup:

    • Transfer to a separatory funnel.[2] Separate the organic layer.[2][3]

    • Wash the organic layer with water (2 x 30 mL) and brine (1 x 30 mL) .

    • Dry over anhydrous Magnesium Sulfate (

      
      ) .[4]
      
    • Filter and concentrate under reduced pressure (rotary evaporator) to yield a crude white to off-white solid.

  • Purification:

    • Recrystallize the crude solid from Ethanol or Petroleum Ether (60-80°C) .

    • Heat to dissolve, filter hot if necessary, and cool slowly to 4°C.

    • Collect crystals via vacuum filtration.

Workflow Step1 Dissolve Ethyl 4-chlorocinnamate in DCM (0°C) Step2 Dropwise Addition of Br2 (Monitor Color Disappearance) Step1->Step2 Step3 Quench with NaHSO3 (aq) (Remove Excess Br2) Step2->Step3 2 hrs, RT Step4 Phase Separation & Drying (MgSO4) Step3->Step4 Step5 Recrystallization (Ethanol or Pet. Ether) Step4->Step5

Caption: Operational workflow for the synthesis and purification of the target dibromide.

Part 3: Characterization & Validation

Expected Data

The identity of the product is confirmed by the disappearance of alkene signals in NMR and the appearance of the characteristic vicinal methine protons.

PropertyValue / ObservationNote
Appearance White crystalline solid
Melting Point ~75–80°C (Predicted)Analogous phenyl ester mp is 74-75°C [1]; Cl-substitution typically raises mp.
Yield 85–95%Quantitative conversion is typical.
Spectroscopic Validation ( NMR)

Solvent:


, 400 MHz
  • 
     7.30–7.40 ppm (m, 4H):  Aromatic protons (distinct AA'BB' system due to 4-Cl substitution).
    
  • 
     5.30 ppm (d, 1H, 
    
    
    
    Hz):
    
    
    (benzylic proton). The large coupling constant indicates the anti relationship between the two protons in the preferred conformer.
  • 
     4.80 ppm (d, 1H, 
    
    
    
    Hz):
    
    
    (adjacent to carbonyl).
  • 
     4.30 ppm (q, 2H):  Ethyl ester 
    
    
    
    .
  • 
     1.35 ppm (t, 3H):  Ethyl ester 
    
    
    
    .

Self-Validation Check:

  • Coupling Constant (

    
    ):  A coupling constant of 
    
    
    
    Hz confirms the erythro diastereomer (anti-addition). A smaller
    
    
    value would suggest the threo isomer or syn-addition (unlikely under these conditions) [2].

Part 4: Troubleshooting & Optimization

Common Failure Modes
  • Incomplete Reaction: If the bromine color persists but TLC shows starting material, the reaction may need light activation (though rare for this substrate) or slightly higher temperature (RT).

  • Oil Formation: If the product oils out during recrystallization, the solvent is likely too hot or the concentration too high. Re-dissolve and add a seed crystal.

Solvent Selection

While Carbon Tetrachloride (


)  is the classical solvent due to its non-polarity and radical scavenging properties [1], Dichloromethane (DCM)  is the modern standard. Acetic Acid  can also be used; the product often precipitates directly from acetic acid upon cooling, simplifying isolation, though yield may slightly decrease due to solubility.

References

  • Abbott, T. W.; Althousen, D. "Ethyl

    
    -Dibromo-
    
    
    
    -phenylpropionate". Organic Syntheses, Coll. Vol. 2, p. 270 (1943). Link
  • BenchChem.[2][5] "Interpreting the 1H NMR Spectrum of Ethyl 3-[4-(chloromethyl)phenyl]propanoate". (Analogous structural data). Link

  • PubChem. "2,3-Dibromo-3-(4-chlorophenyl)propanoic acid". (Acid analog properties).[6][7] Link

  • ChemicalBook. "Ethyl 2,3-dibromo-3-phenylpropionate NMR Spectrum". Link

Sources

An In-depth Technical Guide to the Synthesis of Ethyl 2,3-dibromo-3-(4-chlorophenyl)propanoate: Starting Materials and Synthetic Strategy

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the chemical synthesis of Ethyl 2,3-dibromo-3-(4-chlorophenyl)propanoate, a compound of interest in organic synthesis and potentially in the development of novel pharmaceutical agents. The synthesis is a valuable case study in electrophilic addition reactions to alkenes and the preparation of their precursors. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, actionable protocols.

The synthesis of the target molecule is efficiently achieved through a two-step process. The initial and critical step involves the formation of an α,β-unsaturated ester, ethyl 4-chlorocinnamate, which then undergoes stereoselective bromination to yield the final product. The selection of starting materials for the initial step is a key determinant of the overall efficiency and scalability of the synthesis.

Part 1: Synthesis of the Key Intermediate: Ethyl 4-chlorocinnamate

The foundational starting material for the synthesis of Ethyl 2,3-dibromo-3-(4-chlorophenyl)propanoate is ethyl 4-chlorocinnamate. The selection of the synthetic route to this intermediate is critical and is primarily dictated by the availability of precursors, desired yield, and scalability. The most direct and widely employed starting materials are 4-chlorobenzaldehyde and a reagent that can introduce the ethyl acetate moiety.

A robust and high-yielding method for the synthesis of ethyl 4-chlorocinnamate is the Wittig reaction.[1] This reaction involves the coupling of an aldehyde or ketone with a phosphonium ylide to form an alkene. In this specific synthesis, the key starting materials are:

  • 4-Chlorobenzaldehyde: A commercially available aromatic aldehyde that provides the 4-chlorophenyl group.[2]

  • (Carboethoxymethylene)triphenylphosphorane: A stabilized Wittig reagent that introduces the ethyl acrylate functionality.

The reaction proceeds by nucleophilic attack of the ylide on the carbonyl carbon of 4-chlorobenzaldehyde, leading to the formation of a betaine intermediate, which subsequently collapses to form the desired alkene (ethyl 4-chlorocinnamate) and triphenylphosphine oxide as a byproduct. The primary advantage of the Wittig reaction is its high degree of regioselectivity, reliably forming the double bond at the site of the original carbonyl group.

While the Wittig reaction is highly effective, other classical organic reactions can also be employed to synthesize the ethyl 4-chlorocinnamate intermediate. These alternatives may be considered based on reagent availability and specific laboratory capabilities.

  • Claisen-Schmidt Condensation followed by Fischer Esterification: This is a two-step approach where 4-chlorobenzaldehyde is first condensed with an enolate of acetic anhydride or acetone in the presence of a base to yield 4-chlorocinnamic acid. The subsequent Fischer esterification of the carboxylic acid with ethanol in the presence of a strong acid catalyst (e.g., sulfuric acid) yields the desired ethyl 4-chlorocinnamate.

  • Perkin Reaction: This reaction involves the condensation of an aromatic aldehyde (4-chlorobenzaldehyde) with an acid anhydride (acetic anhydride) and its corresponding carboxylate salt (sodium acetate) to form the α,β-unsaturated acid (4-chlorocinnamic acid), which is then esterified.

  • Heck Reaction: A more modern approach involves the palladium-catalyzed coupling of 4-chloroiodobenzene or 4-chlorobromobenzene with ethyl acrylate. This method offers excellent control over stereochemistry but requires a transition metal catalyst and specific reaction conditions.

The choice among these methods will depend on factors such as cost of reagents, desired scale, and the stereochemical outcome required. For most laboratory-scale syntheses, the Wittig reaction provides a reliable and efficient route.

Part 2: Electrophilic Bromination of Ethyl 4-chlorocinnamate

The second and final stage of the synthesis is the electrophilic addition of bromine across the double bond of ethyl 4-chlorocinnamate. This reaction is a classic example of alkene halogenation and is the core transformation that yields Ethyl 2,3-dibromo-3-(4-chlorophenyl)propanoate.

The primary starting materials for this step are:

  • Ethyl 4-chlorocinnamate: The α,β-unsaturated ester synthesized in the previous step.

  • Brominating Agent: The source of electrophilic bromine.

The selection of the brominating agent is crucial for controlling the reaction and ensuring high yields.

  • Molecular Bromine (Br₂): This is the most direct source of bromine. The reaction proceeds through a bromonium ion intermediate, which is then attacked by a bromide ion in an anti-addition fashion.[3][4][5] This stereospecificity is a key feature of this reaction. The reaction is typically carried out in a non-polar solvent like dichloromethane or a polar protic solvent such as acetic acid.[3][4]

  • Pyridinium Tribromide (Pyr·HBr₃): This is a solid, stable, and safer alternative to handling liquid bromine.[6] It exists in equilibrium with pyridinium hydrobromide and bromine, providing a controlled release of Br₂ in the reaction mixture. This reagent often leads to cleaner reactions with fewer byproducts.

The mechanism involves the initial electrophilic attack of bromine on the electron-rich double bond of the cinnamate ester, forming a cyclic bromonium ion. The subsequent nucleophilic attack by the bromide ion (from the counter-ion or another bromine molecule) occurs from the side opposite to the bromonium ion bridge, resulting in an anti-addition product. This stereochemical outcome is a critical aspect of the synthesis.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-chlorocinnamate via Wittig Reaction

Materials:

  • 4-Chlorobenzaldehyde

  • (Carboethoxymethylene)triphenylphosphorane

  • Toluene, anhydrous

  • Hexane

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chlorobenzaldehyde (1 equivalent) and (carboethoxymethylene)triphenylphosphorane (1.05 equivalents) in anhydrous toluene.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Add hexane to the concentrated mixture to precipitate the triphenylphosphine oxide byproduct.

  • Filter the mixture to remove the solid and wash the solid with a small amount of cold hexane.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude ethyl 4-chlorocinnamate.

  • Purify the crude product by distillation under reduced pressure or by column chromatography on silica gel.

Protocol 2: Synthesis of Ethyl 2,3-dibromo-3-(4-chlorophenyl)propanoate

Materials:

  • Ethyl 4-chlorocinnamate

  • Molecular Bromine (Br₂) or Pyridinium Tribromide

  • Glacial Acetic Acid or Dichloromethane

  • Sodium thiosulfate solution (for quenching)

Procedure:

  • Dissolve ethyl 4-chlorocinnamate (1 equivalent) in a suitable solvent (e.g., glacial acetic acid or dichloromethane) in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.[4]

  • Cool the solution in an ice bath.

  • Slowly add a solution of molecular bromine (1 equivalent) in the same solvent, or pyridinium tribromide (1 equivalent) portion-wise, to the cooled solution with vigorous stirring. The characteristic red-brown color of bromine should disappear as it reacts.[3]

  • After the addition is complete, allow the reaction to stir at room temperature for an additional 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure Ethyl 2,3-dibromo-3-(4-chlorophenyl)propanoate.[6]

Data Presentation

Step Starting Material 1 Starting Material 2 Key Reagent/Catalyst Product Typical Yield
1 4-Chlorobenzaldehyde(Carboethoxymethylene)triphenylphosphorane-Ethyl 4-chlorocinnamate70-90%
2 Ethyl 4-chlorocinnamateBromine (Br₂) or Pyridinium Tribromide-Ethyl 2,3-dibromo-3-(4-chlorophenyl)propanoate60-80%

Visualizing the Synthesis

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Ethyl 4-chlorocinnamate cluster_step2 Step 2: Bromination SM1 4-Chlorobenzaldehyde R1 Wittig Reaction (Toluene, Reflux) SM1->R1 SM2 (Carboethoxymethylene)triphenylphosphorane SM2->R1 P1 Ethyl 4-chlorocinnamate R1->P1 SM3 Ethyl 4-chlorocinnamate P1->SM3 R2 Electrophilic Addition (Acetic Acid) SM3->R2 SM4 Bromine (Br₂) SM4->R2 P2 Ethyl 2,3-dibromo-3- (4-chlorophenyl)propanoate R2->P2 caption Synthetic pathway for Ethyl 2,3-dibromo-3-(4-chlorophenyl)propanoate.

Caption: Synthetic pathway for Ethyl 2,3-dibromo-3-(4-chlorophenyl)propanoate.

References

  • PrepChem. Synthesis of ethyl 4-chlorocinnamate. [Link]

  • The Royal Society of Chemistry. Bromination of Cinnamic acid. [Link]

  • California State University, Bakersfield. Lab 9: Addition of Bromine to trans-Cinnamic Acid. [Link]

  • Studylib.net. Bromine Addition to trans-Cinnamic Acid: Lab Experiment. [Link]

  • Scribd. Stereochemistry of Bromine Addition To Trans-Cinnamic Acid. [Link]

  • Scribd. Bromine Addition to Cinnamic Acid. [Link]

  • LookChem. Cas 24393-52-0,Ethyl 4-chlorocinnamate. [Link]

Sources

A Technical Guide to the Systematic IUPAC Nomenclature of Complex Halogenated Organic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Case Study on the Proposed Molecular Formula: C₁₁H₁₂Br₂ClO₂

Audience: Researchers, scientists, and drug development professionals.

Abstract

Systematic and unambiguous chemical nomenclature, as governed by the International Union of Pure and Applied Chemistry (IUPAC), is the foundation of effective scientific communication in chemical research and development.[1][2] This guide provides an in-depth, expert-led protocol for naming complex organic molecules, using the molecular formula C₁₁H₁₂Br₂ClO₂ as a starting point. We begin by performing a critical validation of the proposed formula, a crucial first step in any analytical endeavor. Subsequently, we propose a plausible chemical structure based on a corrected, chemically valid formula (C₁₁H₁₃Br₂ClO₂) and meticulously detail the multi-step process for deriving its complete and unambiguous IUPAC name, including full stereochemical assignment. This whitepaper serves as both a procedural guide and a reference for the underlying logic of IUPAC nomenclature.

Foundational Analysis: Molecular Formula Validation

A Senior Application Scientist's first duty is to validate the inputs. Before attempting to name a structure, one must confirm that the molecular formula corresponds to a chemically plausible, stable, neutral molecule.

The Hydrogen and Halogen Parity Rule

A fundamental rule for compounds containing carbon, hydrogen, oxygen, and halogens (F, Cl, Br, I) is that for a neutral molecule, the total number of atoms with an odd valence (like hydrogen and halogens) must be even.

  • Analysis of C₁₁H₁₂Br₂ClO₂:

    • Number of hydrogen atoms (H) = 12

    • Number of halogen atoms (X) = 2 (Br) + 1 (Cl) = 3

    • Sum of H + X = 12 + 3 = 15

A sum of 15 is an odd number. This violates the parity rule, indicating that a neutral molecule with the formula C₁₁H₁₂Br₂ClO₂ is not structurally possible. The formula might represent a radical cation or, more likely, contains a typographical error.

Corrective Action for this Guide

For this guide to serve its educational purpose, we will proceed by assuming a minor typographical error and use the chemically valid formula C₁₁H₁₃Br₂ClO₂ . This formula has a sum of H + X = 13 + 3 = 16 (an even number) and a degree of unsaturation of 4, which is consistent with a substituted benzene ring.

Proposed Structure for Nomenclature Analysis

Based on the corrected formula C₁₁H₁₃Br₂ClO₂, we propose the following complex but plausible structure for our case study. This structure contains multiple functional groups and stereocenters, making it an excellent candidate for a detailed nomenclature walkthrough.

Candidate Structure: 1-(2,4-dibromo-5-chlorophenyl)pentan-1,2-diol

graph Structure { layout=neato; node [shape=none, fontsize=12, fontname="sans-serif", fontcolor="#202124"]; edge [fontsize=12, fontname="sans-serif"];

// Phenyl Ring C1_ring [label="C", pos="0,0!"]; C2_ring [label="C", pos="-1.2,-0.7!"]; C3_ring [label="C", pos="-1.2,-2.1!"]; C4_ring [label="C", pos="0,-2.8!"]; C5_ring [label="C", pos="1.2,-2.1!"]; C6_ring [label="C", pos="1.2,-0.7!"];

// Ring Substituents Br_C2 [label="Br", pos="-2.4,-0.3!"]; Cl_C5 [label="Cl", pos="2.4,-2.5!"]; Br_C4 [label="Br", pos="0,-4.0!"];

// Pentane Chain C1_chain [label="C¹", pos="0,1.5!"]; C2_chain [label="C²", pos="0,2.9!"]; C3_chain [label="C³", pos="1.3,3.6!"]; C4_chain [label="C⁴", pos="1.3,5.0!"]; C5_chain [label="C⁵", pos="2.6,5.7!"];

// Chain Substituents OH1 [label="OH", pos="-1.2,1.9!"]; OH2 [label="OH", pos="-1.2,3.3!"];

// Edges C1_ring -- C2_ring; C2_ring -- C3_ring; C3_ring -- C4_ring; C4_ring -- C5_ring; C5_ring -- C6_ring; C6_ring -- C1_ring;

C2_ring -- Br_C2; C5_ring -- Cl_C5; C4_ring -- Br_C4;

C1_ring -- C1_chain; C1_chain -- C2_chain; C2_chain -- C3_chain; C3_chain -- C4_chain; C4_chain -- C5_chain;

C1_chain -- OH1; C2_chain -- OH2; }

Figure 1: Proposed chemical structure of 1-(2,4-dibromo-5-chlorophenyl)pentan-1,2-diol.

Systematic IUPAC Nomenclature Protocol

The goal of the IUPAC system is to provide a unique and unambiguous name for every chemical structure.[1] The process follows a logical sequence of rules, summarized in the workflow below.

graph workflow { rankdir=TB; node [shape=box, style=rounded, fontname="sans-serif", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="sans-serif", color="#5F6368"];

A [label="Identify Principal Functional Group"]; B [label="Determine Parent Chain/Ring"]; C [label="Number the Parent Chain"]; D [label="Identify & Name Substituents"]; E [label="Assign Stereochemistry (R/S)"]; F [label="Assemble Full IUPAC Name"];

A -> B [label="Determines Suffix"]; B -> C [label="Longest chain with principal group"]; C -> D [label="Lowest locant for principal group"]; D -> E [label="Apply CIP Rules"]; E -> F; }

Caption: IUPAC Naming Workflow.
Step 1: Identification of the Principal Functional Group

When a molecule contains multiple functional groups, one must be chosen as the principal group, which determines the suffix of the name.[3][4][5] The priority is established by a defined set of rules.

  • Groups present: Alcohol (-OH), Halides (-Br, -Cl), Aromatic Ring (phenyl).

  • Priority Order: Alcohol > Alkene/Alkyne > Halide / Alkyl.[3][6]

Step 2: Determination and Naming of the Parent Chain

The parent chain is the longest continuous carbon chain that contains the principal functional group.[2]

  • Analysis: The longest carbon chain containing both -OH groups consists of five carbons.

Step 3: Numbering the Parent Chain

The parent chain must be numbered to give the principal functional group(s) the lowest possible numbers (locants).[3][4]

  • Analysis: Numbering must start from the end of the five-carbon chain that is closer to the -OH groups. In this structure, the -OH groups are on the carbons directly attached to and adjacent to the phenyl ring.

    • Carbon-1 (C1) bears an -OH group and the phenyl substituent.

    • Carbon-2 (C2) bears the second -OH group.

  • The parent structure is therefore named pentan-1,2-diol .

Step 4: Identification and Naming of Substituents

All other groups attached to the parent chain are treated as substituents and are named as prefixes.[7][8]

  • Analysis: There is one complex substituent attached to C1 of the parent chain: a substituted phenyl group.

    • This substituent is a 2,4-dibromo-5-chlorophenyl group.

    • The numbering of the phenyl ring itself starts at the point of attachment to the parent pentane chain (C1').

Locant (Parent Chain)Substituent Name
1(2,4-dibromo-5-chlorophenyl)
Step 5: Assembly of the Full Name (Excluding Stereochemistry)

The substituents are listed alphabetically (ignoring prefixes like di-, tri-, etc.) before the parent name.

  • Assembly: (Substituent at C1) + (Parent Name)

  • Resulting Name: 1-(2,4-dibromo-5-chlorophenyl)pentan-1,2-diol

Step 6: Assignment of Stereochemical Configuration

The structure has two chiral centers (stereocenters) at C1 and C2 of the pentane chain. The absolute configuration of each center must be specified using the Cahn-Ingold-Prelog (CIP) priority rules.[9][10][11]

CIP Rules Summary:

  • Assign priority (1-4) to the four groups attached to the chiral center based on atomic number. Higher atomic number gets higher priority.[9][10]

  • If there is a tie, move to the next atoms along the chain until a point of difference is found.[11][12]

  • Orient the molecule so the lowest priority group (4) points away from the viewer.

  • Trace the path from priority 1 → 2 → 3.

    • Clockwise: R (Rectus) configuration.

    • Counter-clockwise: S (Sinister) configuration.[9]

Assignment for C1 (Hypothetical):

  • Attached Groups: -OH, -CH(OH)C₃H₇, -(phenyl), -H.

  • -OH: Priority 1 (Oxygen, atomic number 8).

  • -CH(OH)C₃H₇: Priority 2 (Attached to C2, which is bonded to O, C, H).

  • -(phenyl): Priority 3 (Attached to C1' of the ring, which is bonded to C, C, H).

  • -H: Priority 4 (Hydrogen, atomic number 1).

Assuming an orientation where the -H is in the back, if the path from OH → CH(OH) → phenyl is clockwise, the center is (1R). If counter-clockwise, it is (1S). A similar process is required for C2.

Final IUPAC Name: The complete, unambiguous name requires specifying the configuration for both chiral centers. For example, if C1 is R and C2 is S, the full name would be:

(1R,2S)-1-(2,4-dibromo-5-chlorophenyl)pentan-1,2-diol

Conclusion: The Logic of Systematic Nomenclature

This guide demonstrates that determining the IUPAC name for a complex molecule is not a mere act of memorization but a systematic process of deconstruction and rule-based assembly. By first validating the molecular formula and then sequentially applying the principles of priority, parent chain identification, numbering, and stereochemical assignment, one can derive a name that is both unique and universally understood. For professionals in research and drug development, fluency in this language is non-negotiable, ensuring precision in documentation, patent filings, and scientific collaboration.

References

  • IUPAC. (1997). IUPAC Compendium of Chemical Terminology (the "Gold Book") (2nd ed.). Compiled by A. D. McNaught and A. Wilkinson. Blackwell Scientific Publications. [Link][13][14][15][16][17]

  • OpenOChem Learn. CIP (Cahn-Ingold-Prelog) Priorities. [Link]

  • Fiveable. (2025, August 15). Cahn-Ingold-Prelog Priority Rules Definition. [Link]

  • Master Organic Chemistry. (2011, February 14). Table of Functional Group Priorities for Nomenclature. [Link]

  • Chemistry LibreTexts. (2024, June 30). 2.4: IUPAC Naming of Organic Compounds with Functional Groups. [Link]

  • Wikipedia. Cahn–Ingold–Prelog priority rules. [Link]

  • University of Calgary. Nomenclature and Funtional Group Priorities. [Link]

  • Clark, J. (2016, October 20). Introduction to Assigning (R) and (S): The Cahn-Ingold-Prelog Rules. Master Organic Chemistry. [Link]

  • PMT Education. (2025, January 22). How to name organic compounds in A Level Chemistry. [Link]

Sources

Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Work-up and Isolation of Brominated Esters

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance and Challenges of Isolating Brominated Esters

Brominated esters are pivotal intermediates in organic synthesis, serving as versatile building blocks for a wide array of pharmaceuticals, agrochemicals, and functional materials. Their utility stems from the reactivity of the carbon-bromine bond, which readily participates in nucleophilic substitution and cross-coupling reactions. The synthesis of these esters, often through the electrophilic bromination of an unsaturated precursor or the esterification of a bromo-acid, typically involves the use of hazardous reagents like molecular bromine (Br₂) or hydrogen bromide (HBr).

The isolation of the target brominated ester from the crude reaction mixture presents a unique set of challenges. The primary concerns are the complete removal of corrosive and toxic unreacted bromine and acidic byproducts, the prevention of emulsion formation during aqueous extraction, and the final purification of the product to the high degree required for subsequent synthetic steps. This guide provides a robust, field-proven framework for the systematic work-up and isolation of brominated esters, emphasizing the rationale behind each procedural choice to ensure both high purity and yield.

Foundational Safety Principles

Working with brominating agents necessitates stringent safety protocols. Molecular bromine is highly corrosive, toxic upon inhalation, and can cause severe chemical burns.[1] All manipulations involving bromine must be conducted within a certified chemical fume hood. Appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, and heavy-duty gloves (nitrile gloves should be doubled or overlaid with thicker rubber gloves), is mandatory. Always have a quenching solution, such as 10% aqueous sodium thiosulfate, readily accessible to neutralize any spills.

The Isolation Workflow: A Strategic Overview

The successful isolation of a brominated ester is a multi-stage process designed to systematically remove impurities. Each step is critical for the final purity of the compound. The overall strategy involves quenching the reaction to neutralize excess brominating agents, followed by a series of extractions and washes to remove water-soluble impurities, drying the organic phase, and finally, purifying the crude product.

Workup_Workflow cluster_Reaction Reaction Phase cluster_Workup Aqueous Work-up cluster_Isolation Isolation & Purification Reaction_Mixture Crude Reaction Mixture (Brominated Ester, Solvent, Excess Bromine, Acid) Quench Step 1: Quenching (e.g., Na₂S₂O₃ solution) Reaction_Mixture->Quench Neutralize excess Br₂ Extraction Step 2: Liquid-Liquid Extraction (Separatory Funnel) Quench->Extraction Separate aqueous & organic layers Wash Step 3: Washing Organic Layer (H₂O, NaHCO₃, Brine) Extraction->Wash Remove water-soluble impurities Dry Step 4: Drying (Anhydrous Na₂SO₄ or MgSO₄) Wash->Dry Remove trace H₂O Solvent_Removal Step 5: Solvent Removal (Rotary Evaporator) Dry->Solvent_Removal Isolate crude product Crude_Product Crude Brominated Ester Solvent_Removal->Crude_Product Purification Step 6: Purification (Chromatography, Distillation, or Recrystallization) Crude_Product->Purification Pure_Product Pure Brominated Ester Purification->Pure_Product

Caption: Workflow for the isolation and purification of brominated esters.

Step-by-Step Experimental Protocols & Rationale

Part 1: Quenching Excess Bromine

The first critical step post-reaction is the neutralization, or "quenching," of any unreacted bromine. This is essential for safety and to prevent unwanted side reactions during the work-up. The disappearance of bromine's characteristic reddish-brown color is a visual indicator of a successful quench.[2]

Causality: Quenching agents are reducing agents that convert elemental bromine (Br₂) into non-volatile, water-soluble bromide salts (Br⁻), which can then be easily removed in the aqueous phase during extraction.[2]

Common Quenching Agents:

Quenching AgentConcentrationKey Considerations
Sodium Thiosulfate (Na₂S₂O₃) 5-10% aqueous solutionHighly effective and common. However, in acidic conditions, it can decompose to form elemental sulfur (S₈), which can complicate purification.[1][2]
Sodium Sulfite (Na₂SO₃) 5-10% aqueous solutionAn excellent alternative to thiosulfate, as it does not produce solid byproducts and is inexpensive.[3]
Sodium Bisulfite (NaHSO₃) 5-10% aqueous solutionSimilar to sodium sulfite in its action and effectiveness.[2]

Protocol 1A: Quenching with Sodium Thiosulfate

  • Cool the reaction mixture in an ice-water bath to control any potential exotherm.

  • Slowly add a 10% (w/v) aqueous solution of sodium thiosulfate dropwise with vigorous stirring.[2]

  • Continue addition until the red-brown color of bromine disappears, and the mixture becomes colorless or pale yellow.

  • Trustworthiness Check: If the reaction medium is acidic, consider adding a saturated sodium bicarbonate solution before the thiosulfate quench to raise the pH and prevent the precipitation of elemental sulfur.[2]

Part 2: Liquid-Liquid Extraction

Extraction is the core of the isolation process, physically separating the desired organic product from the aqueous phase containing salts, quenched reagents, and other water-soluble impurities.

Causality: This technique relies on the differential solubility of the components between two immiscible liquid phases—typically an organic solvent and an aqueous solution. The nonpolar brominated ester will preferentially dissolve in the organic layer, while ionic salts and polar impurities will remain in the aqueous layer.[4]

Protocol 2A: Extraction Procedure

  • Transfer the quenched reaction mixture to a separatory funnel of appropriate size (the total volume should not exceed two-thirds of the funnel's capacity).[5]

  • If the reaction solvent is water-miscible, or to ensure sufficient volume for separation, dilute the mixture with an immiscible organic solvent such as ethyl acetate or diethyl ether.[6]

  • Stopper the funnel, invert it, and immediately open the stopcock to vent any pressure buildup.

  • Shake the funnel vigorously for 30-60 seconds, venting frequently.[5]

  • Place the funnel back on a ring stand and allow the layers to separate completely.

  • Drain the lower layer. The identity of the lower layer depends on the solvent's density relative to water (e.g., dichloromethane is denser, while ethyl acetate and ether are less dense).[5]

  • Collect the desired organic layer. It is good practice to save all layers until the product is successfully isolated.

Part 3: Washing the Organic Layer

Washing is a refinement of the extraction process, using specific aqueous solutions to remove targeted impurities from the isolated organic layer.

Causality: Each wash is designed to neutralize and remove a specific class of impurity.

  • Saturated Sodium Bicarbonate (NaHCO₃) Wash: This mild base neutralizes any residual acidic catalysts (e.g., H₂SO₄) or acidic byproducts (e.g., HBr). The resulting salts are water-soluble and partition into the aqueous phase.[7][8] Caution: This neutralization generates carbon dioxide gas, which can cause significant pressure buildup. Vent the separatory funnel frequently.[7]

  • Water Wash: Removes any remaining water-soluble, non-acidic/basic impurities.[8][9]

  • Brine (Saturated NaCl) Wash: This is the final wash. The high ionic strength of the brine solution helps to remove the bulk of dissolved water from the organic layer, "pre-drying" it.[8][10] It also helps to break up emulsions that may have formed.[2]

Protocol 3A: Washing Sequence

  • Return the organic layer to the separatory funnel.

  • Add a volume of saturated aqueous NaHCO₃ solution (approx. 20-30% of the organic layer volume). Shake gently at first, venting every few seconds to release CO₂ pressure. Once the initial effervescence subsides, shake more vigorously. Drain the aqueous layer.

  • Wash the organic layer with a similar volume of deionized water, shaking vigorously.

  • Finally, wash the organic layer with a similar volume of brine.[5] This step is crucial for solvents like diethyl ether and ethyl acetate which dissolve significant amounts of water.[8]

Part 4: Drying, Filtration, and Solvent Removal

Causality: Even after a brine wash, trace amounts of water remain in the organic solvent. These must be removed by a solid drying agent to prevent contamination of the final product or interference with characterization. Anhydrous inorganic salts like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) bind with water to form hydrated crystals.[5][10]

Protocol 4A: Final Isolation Steps

  • Transfer the washed organic layer to an Erlenmeyer flask.

  • Add a small amount of anhydrous sodium sulfate or magnesium sulfate (enough to cover the bottom of the flask).

  • Gently swirl the flask. If the drying agent clumps together, it indicates the presence of water. Continue adding small portions of the drying agent until some of it remains free-flowing, resembling a snow-globe effect when swirled.[10]

  • Allow the mixture to stand for 10-15 minutes to ensure complete drying.

  • Remove the drying agent by gravity filtration through a fluted filter paper into a pre-weighed round-bottom flask.

  • Remove the organic solvent using a rotary evaporator under reduced pressure to yield the crude brominated ester.[11]

Part 5: Purification of the Crude Product

The crude product is rarely pure and typically requires a final purification step. The choice of method depends on the physical properties of the brominated ester.

Purification MethodPrincipleBest Suited For
Column Chromatography Separation based on differential adsorption to a stationary phase (e.g., silica gel).[11]Non-volatile liquids or solids; separating mixtures with different polarities.
Distillation Separation based on differences in boiling points.Thermally stable, volatile liquids with boiling points significantly different from impurities.[2]
Recrystallization Purification of a solid by dissolving it in a hot solvent and allowing it to crystallize upon cooling.Crystalline solids.[12]

Troubleshooting Common Issues

IssuePossible Cause(s)Recommended Solution(s)
Persistent Color After Quench Insufficient quenching agent was added.Add more quenching solution portion-wise until the color disappears. An excess is recommended.[2]
Emulsion Formation During Extraction Vigorous shaking; similar densities of aqueous and organic layers.Add brine (saturated NaCl) to the separatory funnel to increase the ionic strength of the aqueous layer.[2] Let the funnel stand for a longer period. Gently swirl or rock the funnel instead of shaking vigorously.
Solid Precipitate During Thiosulfate Quench Acidic conditions causing decomposition of Na₂S₂O₃ to elemental sulfur (S₈).Add a solution of sodium bicarbonate to raise the pH before adding the sodium thiosulfate solution.[2]
Low Product Yield Product is somewhat water-soluble."Back-extract" the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.[5]

References

  • Technical Support Center: Bromine Removal
  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in B
  • bromin
  • 2-Butenoic acid, 2,3-dibromo-, (2E) - Organic Syntheses Procedure.
  • About Workup - Department of Chemistry : University of Rochester.
  • 4.7: Reaction Work-Ups - Chemistry LibreTexts. (2021).
  • reaction work-up, liquid-liquid extraction, & product isol
  • Solvent-free methodologies for organic brominations using quaternary ammonium tribromides - ACG Public
  • Synthesis of Fragrant Esters.
  • How to purify boronic acids/boronate esters?
  • Propionic acid, β-bromo-, methyl ester - Organic Syntheses Procedure.
  • Drying Organic Solutions - Organic Chemistry
  • 8.4 - Extraction and Washing Guide - MIT OpenCourseWare.
  • 8.6: Common Extraction Washes - Chemistry LibreTexts. (2024).
  • Synthesis, Isolation, and Purific

Sources

Troubleshooting & Optimization

Low yield in bromination of ethyl 4-chlorocinnamate, reasons for

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Bromination of Electron-Deficient Alkenes Subject: Troubleshooting Low Yield in the Bromination of Ethyl 4-Chlorocinnamate Ticket ID: CHEM-SUP-8821 Responder: Senior Application Scientist, Process Chemistry Division

Executive Summary

The bromination of ethyl 4-chlorocinnamate involves the electrophilic addition of elemental bromine (


) across an electron-deficient double bond. Unlike styrene or simple alkenes, the presence of the ethyl ester group significantly deactivates the olefin, reducing the rate of bromonium ion formation.

Low yields in this synthesis are rarely due to "reaction failure" in the traditional sense but are typically caused by kinetic sluggishness , reversibility of the addition , or isolation inefficiencies (oiling out). This guide provides a root-cause analysis and actionable solutions.

Part 1: Diagnostic Workflow

Before altering your protocol, use this logic flow to identify the specific failure mode.

TroubleshootingFlow Start START: Low Yield Observed CheckTLC Step 1: Check TLC/NMR of Crude Start->CheckTLC ResultSM Starting Material (SM) Remains CheckTLC->ResultSM SM Present ResultClean Conversion Good, Isolation Poor CheckTLC->ResultClean No SM ResultComplex Complex Mixture / Decomposition CheckTLC->ResultComplex Many Spots ActionKinetics Issue: Kinetic Deactivation Fix: Increase Conc. or add Lewis Acid ResultSM->ActionKinetics CheckState Is Product an Oil or Solid? ResultClean->CheckState ActionElim Issue: Elimination/Debromination Fix: Avoid basic workup, limit heat ResultComplex->ActionElim ActionOil Issue: 'Oiling Out' Fix: Seed crystal, change solvent (EtOH/Hex) CheckState->ActionOil Viscous Oil ActionSolubility Issue: Product in Mother Liquor Fix: Cool to -20°C, reduce solvent vol CheckState->ActionSolubility No Precipitate

Figure 1: Diagnostic decision tree for isolating the cause of yield loss.

Part 2: Critical Failure Analysis (The "Why")

To fix the yield, one must understand the competing forces at play in this specific substrate.

Electronic Deactivation (The Kinetic Trap)

The ethyl ester group is a strong electron-withdrawing group (EWG). It pulls electron density away from the


-carbon of the double bond.
  • Consequence: The alkene is less nucleophilic. The initial attack on the

    
     molecule to form the cyclic bromonium ion is significantly slower than with non-conjugated alkenes.
    
  • Impact: If the reaction is stopped too early or run too dilute, conversion will be incomplete.

The Equilibrium Problem

The addition of bromine to cinnamates is reversible.



While the equilibrium generally favors the dibromide at room temperature, high temperatures or the presence of iodide (during workup) can shift the equilibrium back to the starting material.
Stereochemical Solubility

The reaction proceeds via anti-addition, producing a mixture of enantiomers (erythro/threo pairs).

  • Impact: These diastereomers have different solubility profiles. If your protocol relies on precipitation (common for this synthesis), you may be crystallizing one diastereomer while the other remains dissolved in the mother liquor, effectively halving your yield.

Part 3: Troubleshooting Q&A

Q1: The reaction mixture turned colorless, but I recovered starting material after workup. Why?

Diagnosis: Debromination during workup. If you used sodium bisulfite (or thiosulfate) to quench excess bromine and the mixture was warm or acidic, you likely reversed the reaction. Vicinal dibromides are susceptible to reductive elimination in the presence of sulfite species, regenerating the alkene.

  • Solution:

    • Cool the reaction to 0°C before quenching.[1]

    • Use a dilute, weak reducing agent (e.g., dilute

      
      ) and add it slowly only until the color just dissipates. Do not use a large excess.
      
Q2: The product is an oil that won't crystallize. How do I fix this?

Diagnosis: Impurity-driven melting point depression ("Oiling Out"). Ethyl 2,3-dibromo-3-(4-chlorophenyl)propanoate should be a solid. However, the presence of small amounts of unreacted alkene or solvent impurities lowers the melting point, keeping it liquid.

  • Solution:

    • Trituration: Add cold pentane or hexanes to the oil and scratch the glass side of the flask with a spatula. This induces nucleation.

    • Seeding: If you have any solid crystals from a previous batch (even a micro-amount), add them to the oil.

    • Solvent Swap: Dissolve the oil in a minimum amount of hot ethanol, add water until slightly turbid, and let it cool slowly.

Q3: My yield is 40%. Where is the rest?

Diagnosis: Solubility loss in the mother liquor. The product is moderately soluble in halogenated solvents (DCM, chloroform) often used for the reaction.

  • Solution:

    • Do not rely solely on filtration directly from the reaction solvent.

    • Evaporate: Remove the reaction solvent (DCM) completely to obtain the crude solid/oil.

    • Recrystallize: Recrystallize from a solvent system where the product has a steep solubility curve (e.g., Ethanol/Water or Hexane/Ethyl Acetate).

Part 4: Optimized Protocol

This protocol is designed to maximize conversion and minimize workup losses for electron-deficient cinnamates.

Reagents:

  • Ethyl 4-chlorocinnamate (1.0 equiv)

  • Bromine (

    
    ) (1.1 equiv)
    
  • Dichloromethane (DCM) or Carbon Tetrachloride (

    
    ) [See Note 1]
    
  • Catalyst: 2-3 drops of Hydrobromic acid (HBr) or exposure to light (optional).

Procedure:

  • Preparation: Dissolve ethyl 4-chlorocinnamate in DCM (concentration ~0.5 M). High concentration is crucial for rate.

  • Addition: Cool to 0°C. Add

    
     dropwise.
    
    • Visual Cue: The red color should persist. If it fades instantly, the reaction is fast. If it accumulates, the reaction is slow.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours .

    • Checkpoint: If the red color fades completely, add another 0.1 equiv of

      
      . A persistent light orange color indicates excess bromine (desired).
      
  • Quench (Critical): Cool back to 0°C. Wash with cold 5% aqueous sodium bisulfite. Stop immediately when the organic layer is colorless.

  • Isolation:

    • Separate organic layer.[1][2][3][4][5][6][7]

    • Dry over

      
      .
      
    • Evaporate to dryness (do not just filter).

    • Recrystallize the residue from Ethanol/Water (9:1).

Note 1: While


 is the classic solvent (product often precipitates directly), DCM is safer. If using DCM, evaporation is required.

Part 5: Mechanistic Visualization

Mechanism Substrate Ethyl 4-chlorocinnamate (EWG deactivates C=C) Transition Bromonium Ion (Destabilized by Ester) Substrate->Transition Slow Step (Rate Determining) Bromine Br2 Bromine->Transition Product Vicinal Dibromide (Anti-Addition Product) Transition->Product Br- Attack (Backside) Product->Substrate Elimination (If heated/basic)

Figure 2: Reaction pathway highlighting the rate-determining step and potential reversibility.

References

  • Prepar

    
    -Dibromo-
    
    
    
    -phenylpropionate
    . Organic Syntheses, Coll.[3][8][9] Vol. 1, p.252 (1941).[8] (Classic protocol for cinnamate bromination establishing the standard for anti-addition).
  • Electrophilic Bromination of Alkenes: Mechanism and Stereochemistry . Master Organic Chemistry. (Detailed review of the bromonium ion mechanism and stereochemical outcomes).

  • Bromination of Cinnamic Acid Derivatives . Royal Society of Chemistry, Comprehensive Organic Chemistry Experiments.[5] (Modern educational protocols highlighting troubleshooting for cinnamates).

  • Mechanistic Studies on the Bromination of Electron-Deficient Alkenes . Journal of the American Chemical Society. (Foundational physical organic chemistry explaining the deactivating effect of ester groups).

Sources

Technical Support Center: Stability and Storage of Ethyl 2,3-dibromo-3-(4-chlorophenyl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical information and practical troubleshooting advice for researchers, scientists, and drug development professionals working with Ethyl 2,3-dibromo-3-(4-chlorophenyl)propanoate. Proper handling and storage are paramount to ensure the compound's integrity, prevent degradation, and guarantee experimental reproducibility. This document outlines the inherent chemical liabilities of the molecule, details optimal storage conditions, and provides protocols for assessing stability.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for Ethyl 2,3-dibromo-3-(4-chlorophenyl)propanoate?

The molecular structure, featuring a vicinal dibromide and an ester functional group, dictates the need for stringent storage conditions to minimize degradation. The primary degradation pathways are hydrolysis of the ester and elimination of bromine.

Causality: Low temperatures are crucial to reduce the kinetic rate of all potential degradation reactions, including hydrolysis and thermal elimination.[1][2][3] An inert atmosphere and protection from moisture prevent acid- or base-catalyzed hydrolysis of the ethyl ester.[2][4] The aromatic chlorophenyl group and the carbon-bromine bonds are susceptible to photolytic cleavage, necessitating protection from light.[1][5][6]

For optimal stability, we recommend adhering to the following conditions, summarized in the table below.

ParameterRecommended ConditionRationale & Key Considerations
Temperature 2-8°C (Refrigerated)Slows rates of hydrolysis and thermal elimination.[1][4][7]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation and minimizes exposure to atmospheric moisture, which can initiate hydrolysis.[4]
Light Exposure In the Dark (Amber vial/Opaque container)Protects against photolytic degradation, which can cause debromination or other radical reactions.[1][5]
Container Tightly Sealed Glass Vial with PTFE-lined CapPrevents moisture ingress and is chemically inert. PTFE liners provide a superior seal against chemical vapors.[1][8]
Incompatibilities Strong Oxidizing Agents, Strong Bases, Strong AcidsThese substances can catalyze or actively participate in degradation reactions.[4][9][10] Store separately.
Q2: I've observed a physical change in the material (e.g., discoloration, clumping). What is the likely cause?

Physical changes are often the first indicators of chemical degradation.

  • Discoloration (Yellowing/Browning): This is a classic sign of decomposition in halogenated compounds. It is most likely caused by the elimination of the two bromine atoms to form the conjugated and colored compound, ethyl (E)-3-(4-chlorophenyl)prop-2-enoate (ethyl 4-chlorocinnamate).[11] This process can be accelerated by exposure to heat or light.[3][12]

  • Clumping or Hardening: If the compound was supplied as a crystalline solid, clumping may indicate the absorption of atmospheric moisture. This is a critical issue, as the presence of water can lead to the slow hydrolysis of the ester group to form 2,3-dibromo-3-(4-chlorophenyl)propanoic acid.[13]

If you observe these changes, the material's purity is compromised. It is highly recommended to re-analyze the compound using the stability assessment protocol below before use.

Q3: My analytical data (HPLC, NMR) shows new peaks. What are the most probable degradation products?

The appearance of new signals in analytical spectra confirms degradation. Based on the compound's structure, there are two primary degradation pathways that give rise to specific byproducts.

Degradation PathwayLikely Degradation Product(s)Analytical Signature to Expect
Hydrolysis 2,3-Dibromo-3-(4-chlorophenyl)propanoic acid[13] + EthanolHPLC: A new, more polar peak. ¹H NMR: Disappearance of the ethyl ester signals (quartet ~4.2 ppm, triplet ~1.2 ppm) and appearance of a broad carboxylic acid proton signal.
Elimination (Debromination) Ethyl (E)-3-(4-chlorophenyl)prop-2-enoate[11] + HBr/Br₂HPLC: A new, less polar peak. ¹H NMR: Appearance of two new vinyl proton signals (doublets, typically between 6.0-8.0 ppm) and disappearance of the C-H proton signals adjacent to the bromines.

The diagram below illustrates these two dominant degradation mechanisms.

G cluster_hydrolysis cluster_elimination start Ethyl 2,3-dibromo-3- (4-chlorophenyl)propanoate hydrolysis Hydrolysis (+H₂O, Acid/Base catalyst) start->hydrolysis Pathway 1 elimination Elimination (Heat or Light) start->elimination Pathway 2 prod_acid 2,3-Dibromo-3-(4-chlorophenyl) propanoic Acid hydrolysis->prod_acid prod_etoh Ethanol hydrolysis->prod_etoh prod_cinnamate Ethyl (E)-3-(4-chlorophenyl) prop-2-enoate elimination->prod_cinnamate TroubleshootingWorkflow start { Symptom Observed | Unexpected analytical results (new peaks) OR Physical change (color, consistency)} check_storage Step 1: Verify Storage Conditions Was the compound stored at 2-8°C, protected from light and moisture in a tightly sealed vial? start->check_storage yes_storage Yes check_storage->yes_storage   no_storage No check_storage->no_storage   assess_purity Step 2: Assess Purity & Identify Degradants Perform HPLC and ¹H NMR analysis. Compare to reference spectra and degradation product profiles. yes_storage->assess_purity correct_storage Action: Correct Storage Practices Immediately transfer to recommended conditions. Label with date and observation. no_storage->correct_storage decision { Is Purity Acceptable for Application? | Purity >95% and known degradants do not interfere?} assess_purity->decision yes_purity Yes decision->yes_purity no_purity No decision->no_purity proceed Action: Proceed with Caution Use material promptly. Document purity for data interpretation. yes_purity->proceed remediate Action: Remediate or Replace Option A: Re-purify material (e.g., recrystallization). Option B: Discard and obtain a new, verified lot. no_purity->remediate correct_storage->assess_purity

Caption: Troubleshooting workflow for stability issues.

Experimental Protocol for Stability Assessment

This protocol provides a self-validating system to quantitatively assess the stability of Ethyl 2,3-dibromo-3-(4-chlorophenyl)propanoate under your specific laboratory conditions.

Objective: To evaluate the purity of the compound and identify potential degradation products over time.

Materials:

  • High-purity sample of Ethyl 2,3-dibromo-3-(4-chlorophenyl)propanoate (reference standard)

  • Anhydrous solvents for analysis (e.g., HPLC-grade Acetonitrile, Deuterated Chloroform for NMR)

  • Amber glass vials with PTFE-lined caps

  • HPLC system with a UV detector

  • NMR spectrometer (≥400 MHz)

Methodology:

  • Baseline Analysis (T=0):

    • Immediately upon receiving a new batch of the compound, dissolve a small amount in an appropriate solvent.

    • Acquire a high-resolution ¹H NMR spectrum. Note the chemical shifts and integration of key protons (e.g., the two C-H protons adjacent to the bromines, and the ethyl ester protons). This is your reference spectrum.

    • Acquire a purity profile via HPLC. Establish a method that provides good separation of the main peak from any minor impurities. Record the retention time and peak area percentage of the main component. This is your reference chromatogram.

  • Sample Preparation for Stress Conditions:

    • Aliquot approximately 5-10 mg of the solid compound into three separate, labeled amber vials.

    • Vial 1 (Control): Tightly seal the vial, wrap it in parafilm, and store it under the recommended conditions (2-8°C, dark, under inert gas if possible).

    • Vial 2 (Ambient/Dark): Tightly seal and store at ambient laboratory temperature, protected from light (e.g., in a drawer).

    • Vial 3 (Ambient/Light): Tightly seal and place on a lab bench exposed to typical laboratory lighting conditions.

  • Time-Point Analysis:

    • After predetermined intervals (e.g., 1 week, 4 weeks, 12 weeks), retrieve a small sample from each of the three vials.

    • For each sample, repeat the exact HPLC and ¹H NMR analysis performed at T=0.

  • Data Interpretation and Validation:

    • HPLC Analysis: Compare the chromatograms from each time point and condition to the T=0 reference. Calculate the purity of the main peak. The appearance of new peaks, especially those corresponding to the expected degradants, indicates instability under those conditions.

    • NMR Analysis: Overlay the NMR spectra with the T=0 reference. Look for a decrease in the integration of the starting material's characteristic peaks and the emergence of new peaks. For example, the appearance of vinyl protons would confirm the elimination pathway.

    • Self-Validation: The control sample (Vial 1) serves as the validation standard. If the control sample remains stable while other samples degrade, it validates that the observed changes are due to the storage conditions and not an issue with the analytical method itself.

By following this protocol, you can confidently determine the shelf-life and appropriate handling procedures for this compound within the context of your laboratory's environment.

References

  • The Proper Storage and Handling of Volatile Analytical Standards. (2024, December 23). Restek.
  • SAFETY DATA SHEET for Ethyl 4-chlorophenylacet
  • Chemical Safety Data Sheet MSDS / SDS - ETHYL 2,3-DIBROMO-3-PHENYLPROPION
  • Ethyl 2,3-dibromo-3-phenylpropanoate.
  • RATES OF HYDROLYSIS OF ETHYLENE DIBROMIDE (EDB). California Department of Food and Agriculture.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University.
  • SAFETY DATA SHEET for Ethyl 3-(4-bromophenyl)propionate. (2025, December 26). Fisher Scientific.
  • Guidelines for Chemical Storage. Chapman University.
  • Safe Storage of Hazardous Chemicals. University of California, Berkeley, Office of Environment, Health & Safety.
  • SAFETY DATA SHEET for Ethyl 3-Phenylpropion
  • Thermal decomposition of dibromosuccinic acid (DBSA). (2023, May 3). Filo.
  • An In-depth Technical Guide to the Storage of Ethyl 3-[4-(chloromethyl)
  • Halogenated Solvents in Laboratories.
  • 2,3-Dibromo-3-(4-chlorophenyl)propanoic acid.
  • Development of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs as allosteric modulators of the Cannabinoid Type-1 receptor.
  • ethyl 2,3-dibromo-3-(4-nitrophenyl)
  • PYROLYTIC DECOMPOSITION OF ALLYLIC ESTERS. MacSphere, McMaster University.
  • ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency.
  • ETHYL α,β-DIBROMO-β-PHENYLPROPION
  • Photo-stable platinated bacteriochlorins as potent photodynamic agents. ZORA (Zurich Open Repository and Archive).
  • Comparative Evaluation of the Photostability of Carbamazepine Polymorphs and Cocrystals. (2019, October 24). MDPI.
  • Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. (2025, August 6).
  • Thermal decomposition kinetics of protonated peptides and peptide dimers. OSU Chemistry.
  • Stepping Up the Pace of Drug Stability Studies. (2017, September 2). Pharmaceutical Technology.
  • ethyl (2E)-3-(4-chlorophenyl)
  • ethyl 3-(3-chlorophenyl)

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of Halogenated Chalcone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Halogenation in Chalcone Bioactivity

Chalcones, belonging to the flavonoid family, are characterized by their 1,3-diphenyl-2-propen-1-one framework. This α,β-unsaturated carbonyl system is a key pharmacophore, rendering these molecules biologically active and synthetically versatile.[1][2] Found widely in edible plants, chalcones serve as precursors for all other flavonoids and exhibit a broad spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[3][4][5][6]

The true potential of chalcones in drug discovery, however, is often unlocked through synthetic modification. Among the most effective strategies is the introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto one or both of the aromatic rings. Halogenation profoundly alters the molecule's physicochemical properties—such as lipophilicity, electronic distribution, and metabolic stability—which can significantly enhance its interaction with biological targets and, consequently, its therapeutic efficacy.[3][7] This guide provides a comparative analysis of the biological activities of various halogenated chalcone derivatives, supported by experimental data and detailed protocols to inform and empower researchers in the field.

Anticancer Activity: Harnessing Halogens for Enhanced Cytotoxicity

Halogenated chalcones have emerged as a potent class of anticancer agents, often demonstrating superior activity compared to their non-halogenated parent compounds.[8] The type of halogen and its position on the phenyl rings are critical determinants of this activity, influencing the compound's ability to induce cell cycle arrest and apoptosis in cancer cells.[8][9]

Mechanism of Action: ROS-Mediated Apoptosis

A primary mechanism by which many halogenated chalcones exert their anticancer effects is through the induction of intracellular reactive oxygen species (ROS).[9][10] An excess of ROS creates a state of oxidative stress that damages cellular components, leading to the activation of apoptotic pathways. For instance, certain brominated chalcone derivatives have been shown to trigger mitochondria-mediated apoptosis by increasing ROS levels, which in turn leads to the upregulation of death receptors like DR4 and DR5 and activation of the caspase cascade.[10][11]

G cluster_membrane Chalcone Halogenated Chalcone ROS ↑ Reactive Oxygen Species (ROS) Chalcone->ROS Induces Mito Mitochondrial Stress ROS->Mito DR ↑ Death Receptor Expression (DR4/DR5) ROS->DR Casp9 Caspase-9 Activation Mito->Casp9 DR->Casp9 Casp3 Caspase-3 (Executioner Caspase) Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: ROS-mediated apoptosis induced by halogenated chalcones.

Comparative Efficacy of Halogenated Chalcones

The half-maximal inhibitory concentration (IC50), which measures the concentration of a compound needed to inhibit 50% of cell growth, is a standard metric for comparing anticancer potency. Lower IC50 values indicate higher potency. Data from various studies highlight the superior performance of halogenated derivatives.

Halogenated Chalcone DerivativeCancer Cell LineIC50 (µM)Key Observation
Brominated Chalcone (H72) [10][11]MGC803 (Gastric)3.57 - 5.61Significantly more potent than many other derivatives.
Brominated Chalcone [12]T47D (Breast)45Demonstrates cell-line specific efficacy.
Fluorinated Chalcones [11]BxPC-3 (Pancreatic)18.67Fluorination enhances antiproliferative activity.
Fluorinated Chalcones [11]BT-20 (Breast)26.43Activity is dependent on substitution patterns.
Monohalogenated (Br, F) [13]Leukemia Cell LinesPotency Order: Br ≈ F > ClDemonstrates impact of halogen type on efficacy.

Note: IC50 values are from different studies and may not be directly comparable due to variations in experimental conditions.[9]

Featured Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a fundamental tool for screening the cytotoxic potential of novel compounds.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to produce a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the halogenated chalcone derivatives in culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).

  • Incubation: Incubate the plate for 48-72 hours under standard cell culture conditions (37°C, 5% CO2).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting viability against the logarithm of the compound concentration.

Caption: Workflow for the MTT cell viability assay.

Antimicrobial Activity: Broadening the Spectrum with Halogens

The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Halogenated chalcones have demonstrated significant potential, with studies showing that the introduction of halogens, particularly chlorine and bromine, can enhance their activity against a range of bacteria and fungi.[3][14]

Structure-Activity Relationship (SAR) in Antimicrobial Chalcones

Research consistently shows that chalcones substituted with chlorine are more effective at inhibiting various microbial strains, including Escherichia coli, Staphylococcus aureus, and Candida albicans, when compared to their non-halogenated parent compounds.[15][16] The position of the halogen is also crucial; electron-withdrawing groups like halogens at the para-position of an aromatic ring often lead to a notable increase in antimicrobial activity.[14]

OrganismHalogenated ChalconeActivity Observation
E. coli, S. aureus, C. albicansChlorinated ChalconesSignificantly greater inhibition compared to 2'-hydroxychalcone.[15][16][17]
Gram-positive & Gram-negative bacteriaChloro-benzofuran ChalconesDemonstrated significant antimicrobial activity.[18]
S. aureus, E. coli, P. aeruginosaBrominated Chalcone (3q)Showed potent antibacterial effect with large zones of inhibition.[19]
Phytopathogenic FungiVarious Halogenated ChalconesShowed mild to moderate antifungal activity.[20]
Featured Protocol: Agar Well Diffusion Assay

This method is a widely used preliminary screening technique to evaluate the antimicrobial activity of chemical agents.

Principle: An agar plate is uniformly inoculated with a test microorganism. Wells are then created in the agar, and the test compound is introduced into these wells. The compound diffuses through the agar, and if it is effective against the microorganism, it creates a clear zone of inhibition where growth is prevented. The diameter of this zone is proportional to the compound's antimicrobial potency.

Step-by-Step Methodology:

  • Prepare Inoculum: Grow a pure culture of the test microorganism (e.g., S. aureus) in a suitable broth to a standardized turbidity (e.g., 0.5 McFarland standard).

  • Plate Inoculation: Uniformly swab the surface of a Mueller-Hinton agar plate with the prepared inoculum.

  • Create Wells: Use a sterile cork borer to punch uniform wells (e.g., 6 mm in diameter) into the agar plate.

  • Add Test Compounds: Pipette a fixed volume (e.g., 100 µL) of the dissolved halogenated chalcone (at a known concentration) into each well. Use a solvent control and a standard antibiotic (e.g., Ampicillin) as negative and positive controls, respectively.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature for fungi.

  • Measure Inhibition Zones: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters (mm).

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Standardized Microbial Inoculum B Swab Inoculum onto Mueller-Hinton Agar Plate A->B C Create Wells in Agar B->C D Add Chalcone Solution & Controls to Wells C->D E Incubate Plate (e.g., 24h at 37°C) D->E F Measure Diameter of Zone of Inhibition (mm) E->F

Caption: Experimental workflow for the Agar Well Diffusion assay.

Anti-inflammatory and Antioxidant Activities

Chronic inflammation and oxidative stress are underlying factors in many diseases. Halogenated chalcones have shown promise in modulating these processes. Fluorination, in particular, has been linked to potent anti-inflammatory effects.[4][7]

Comparative Anti-inflammatory and Antioxidant Effects

Studies have shown that fluorinated chalcone derivatives can exhibit anti-inflammatory activity comparable to that of powerful steroidal drugs like dexamethasone in animal models.[21][22] Their antioxidant capacity, often evaluated using methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, is also influenced by the nature and position of halogen substituents.[23][24]

ActivityDerivative TypeModel/AssayObservation
Anti-inflammatory Fluorinated ChalconeCotton Pellet GranulomaActivity was comparable to dexamethasone.[21][22]
Anti-inflammatory Fluorinated 2'-hydroxychalconeCarrageenan-induced paw edemaShowed good anti-inflammatory activity.[4]
Antioxidant Various Halogenated ChalconesDPPH/ABTS AssaysActivity is highly dependent on substitution patterns.[23][25]
Antioxidant Bromo ChalconesRadical Scavenging AssaysBulky para-substituents can enhance activity.[24]
Featured Protocol: DPPH Radical Scavenging Assay

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance (color change from violet to yellow) is measured spectrophotometrically and is proportional to the antioxidant capacity of the compound.[23]

Step-by-Step Methodology:

  • Prepare Solutions: Make a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare various concentrations of the test chalcones and a standard antioxidant (e.g., Ascorbic Acid) in methanol.

  • Reaction Mixture: In a 96-well plate or cuvettes, mix a volume of the test compound solution with the DPPH solution. For example, 50 µL of the chalcone solution and 150 µL of the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at approximately 517 nm.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100. The IC50 value (concentration required to scavenge 50% of DPPH radicals) can then be determined.

Synthesis of Halogenated Chalcones: The Claisen-Schmidt Condensation

The primary method for synthesizing chalcones is the Claisen-Schmidt condensation, an aldol condensation reaction between a substituted acetophenone and a substituted benzaldehyde.[20][26] The reaction is typically base-catalyzed (using NaOH or KOH) in an alcohol solvent, providing a straightforward and efficient route to a diverse library of chalcone derivatives.[26][27][28]

Conclusion and Future Outlook

The strategic introduction of halogens is a powerful and validated approach to enhancing the biological activities of chalcone derivatives. Brominated and chlorinated chalcones frequently exhibit potent anticancer and antimicrobial properties, while fluorination can significantly boost anti-inflammatory potential.[3][21][29] The comparative data clearly indicate that both the type of halogen and its specific location on the aromatic rings are critical variables that must be optimized for a desired therapeutic effect.

Future research should focus on synthesizing novel, poly-halogenated, or mixed-halogenated chalcones to explore synergistic effects. Furthermore, combining halogenation with the introduction of other functional groups (like methoxy or hydroxyl moieties) could lead to the development of multi-target agents with improved efficacy and reduced toxicity, paving the way for the next generation of chalcone-based therapeutics.

References

  • Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides. MDPI.
  • Unveiling the Anticancer Potential of 4'-Bromochalcone: A Comparative Analysis. Benchchem.
  • Synthesis, Characterization and Antioxidant Activity of New Halogen substituted Chalcones. Journal of Applicable Chemistry.
  • Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides. MDPI.
  • A new brominated chalcone derivative suppresses the growth of gastric cancer cells in vitro and in vivo involving ROS mediated up-regulation of DR5 and 4 expression and apoptosis. PMC.
  • Chalcone Derivatives: Role in Anticancer Therapy. MDPI.
  • Synthesis of halogenated chalcones and their antifungal evaluation. Krishikosh.
  • HALOGEN-CONTAINING CHALCONES AS VERSATILE BIOACTIVE AGENTS: A REVIEW. Baku State University Journals.
  • Easy Synthesis and In Vitro Evaluation of Halogenated Chalcones against Trypanosoma cruzi. MDPI.
  • Design and Development of Halogenated Chalcone Derivatives as Potential Anticancer Agents. Semantic Scholar.
  • (PDF) SYNTHESIS OF NEW FLUORINATED CHALCONE DERIVATIVE WITH ANTI-INFLAMMATORY ACTIVITY. ResearchGate.
  • Development of Halogenated-Chalcones Bearing with Dimethoxy Phenyl Head as Monoamine Oxidase-B Inhibitors. PMC.
  • Synthesis, characterization and biological evaluation of novel 4′-fluoro-2′-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents. Taylor & Francis Online.
  • Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimization. PMC.
  • (PDF) Synthesis of new fluorinated chalcone derivative with anti-inflammatory activity. ResearchGate.
  • Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides. PubMed.
  • Synthesis, Characterization, and Antimicrobial Potential of Some Chlorinated Benzofuran Chalcones. Mattioli 1885.
  • Synthesis and antimicrobial study of some chlorine containing chalcones. ResearchGate.
  • The effect of bromo chalcone [1-(4'-bromophenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propene-1-on] on T47D breast cancer cells. AIP Publishing.
  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega.
  • Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications. PMC.
  • Superior anticancer activity of halogenated chalcones and flavonols over the natural flavonol quercetin. PubMed.
  • Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications. Scilit.
  • Structure-activity relationships reveal a 4-(2-pyridyl)chalcone as a potent cell death inducer. accedaCRIS.
  • Synthesis and in vitro biological activities of chalcones and their heterocyclic derivatives. Der Pharma Chemica.
  • Structure–activity relationship studies on chalcone derivatives. ResearchGate.
  • Development of Halogenated-Chalcones Bearing with Dimethoxy Phenyl Head as Monoamine Oxidase-B Inhibitors. MDPI.
  • In Vitro ANTIOXIDANT ACTIVITY OF CHALCONE DERIVATIVES. Rasayan Journal of Chemistry.
  • Synthesis, Biological Evaluation and Docking Studies of Chalcone and Flavone Analogs as Antioxidants and Acetylcholinesterase Inhibitors. MDPI.
  • (PDF) Structure-Activity Relationship (SAR) Studies of Chalcone-Based Molecules with Antimicrobial Activity. ResearchGate.
  • Direct synthesis, characterization, in vitro and in silico studies of simple chalcones as potential antimicrobial and antileishmanial agents. The Royal Society.
  • A REVIEW ON BIOLOGICAL ACTIVITY OF CHALCONE DERIVATIVES. googleapis.com.
  • Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. PMC.
  • Synthesis, and in-vitro biological evaluation of chalcone derivatives as antimicrobial agents. ACG Publications.
  • Advances in Chalcones with Anticancer Activities. Ingenta Connect.
  • Chalcone Derivatives: Role in Anticancer Therapy. PMC.
  • Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones. MDPI.
  • Design, synthesis and biological evaluation of chalcone analogues with novel dual antioxidant mechanisms as potential anti-ischemic stroke agents. PMC.
  • A Comprehensive Review on Synthesis and Biological Activity of Chalcone. IJPPR.
  • Evaluation of the Antioxidant Activity of Novel Synthetic Chalcones and Flavonols. Semantic Scholar.
  • Antioxidant studies on monosubstituted chalcone derivatives - understanding substituent effects. Semantic Scholar.
  • Comparative Study on Synthesis and Biological, Pharmaceutical Applications of Aromatic Substituted Chalcones. Bentham Science.
  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. PMC.

Sources

Comparative Crystallographic Analysis: A Tale of Two Dibromides

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the X-ray Crystallography of Similar Dibrominated Compounds

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is paramount. Single-crystal X-ray crystallography stands as the definitive method for providing high-resolution atomic coordinates, which are crucial for understanding structure-activity relationships, guiding rational drug design, and securing intellectual property.[1][2] This guide offers a comparative analysis of the crystallographic studies of dibrominated organic compounds, delving into the causality behind experimental choices and providing field-proven insights for successful structure elucidation.

The presence of bromine atoms in a molecular structure offers distinct advantages and challenges. From a drug development perspective, halogenation is a common strategy to improve ligand binding affinity and selectivity.[3] In crystallography, the heavy bromine atom provides a powerful tool for solving the phase problem through anomalous scattering, which can be particularly useful in fragment-based drug discovery.[4] However, the C-Br bond can be susceptible to radiation damage during X-ray exposure, a factor that requires careful consideration during data collection.[3]

To illustrate the structural nuances revealed by X-ray crystallography, we will compare two distinct dibrominated compounds: a vicinal dibromide, meso-1,2-dibromo-1,2-diphenylethane, and a brominated heterocyclic compound, 7-Bromo-4-oxo-4H-chromene-3-carbaldehyde. While not isomers, their comparison highlights how the molecular framework influences crystal packing and intermolecular interactions driven by the bromine substituents.

The introduction of bromine atoms significantly impacts crystal packing through various non-covalent interactions, including hydrogen bonds and halogen bonds.[5][6][7] These interactions dictate the supramolecular architecture, which in turn influences the material's physical properties.[8]

Table 1: Comparative Crystallographic Data

Parametermeso-1,2-Dibromo-1,2-diphenylethane[1]7-Bromo-4-oxo-4H-chromene-3-carbaldehyde[9]
Chemical Formula C₁₄H₁₂Br₂C₁₀H₅BrO₃
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
Unit Cell Dimensions a = 10.95 Å, b = 6.48 Å, c = 9.55 Å, β = 103.4°a = 3.8580 Å, b = 6.054 Å, c = 37.268 Å, β = 90.39°
Volume (ų) 659.6 ų (calculated)870.4 ų
C-Br Bond Lengths ~1.97 ÅNot specified in source
Key Intermolecular Interactions van der Waals forcesC-H···O hydrogen bonds, Br···O interactions

This data reveals that even with the same space group, the unit cell dimensions and, consequently, the crystal packing, are vastly different, a direct result of the molecules' different shapes and the specific intermolecular interactions they can form.

The Crystallographer's Causality: From Synthesis to Structure

The journey to a definitive crystal structure is a multi-step process where each decision is critical. The following workflow illustrates the key stages, emphasizing the iterative nature of crystallographic studies.

Crystallography_Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xray X-ray Diffraction cluster_analysis Structure Analysis Synthesis Compound Synthesis Purification Purification (e.g., Recrystallization) Synthesis->Purification Screening Solvent Screening Purification->Screening Growth Crystal Growth (Slow Evaporation, etc.) Screening->Growth Harvest Crystal Harvesting Growth->Harvest Mounting Crystal Mounting Harvest->Mounting DataCollection Data Collection Mounting->DataCollection Processing Data Processing DataCollection->Processing Solution Structure Solution (e.g., Anomalous Scattering) Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & Deposition Refinement->Validation Publication Publication Validation->Publication

Caption: Generalized workflow for small molecule X-ray crystallography.[9]

Expertise in Crystal Growth: The Self-Validating Protocol

Obtaining diffraction-quality single crystals is often the rate-limiting step in crystallography.[2] The choice of solvent and crystallization method is paramount. A trustworthy protocol is one that is systematic and allows for logical troubleshooting.

Causality behind the choices:

  • Solvent Selection: The ideal solvent dissolves the compound when hot but not when cold.[10] For dibrominated compounds, which are often moderately polar, a range of solvents from ethers and esters to chlorinated solvents and alcohols should be screened. A mixed solvent system, using a "good" solvent for dissolution and a "poor" solvent to induce precipitation, is a powerful technique.[11][12]

  • Slow Cooling/Evaporation: Rapid crystal growth traps impurities and solvent molecules, leading to poor diffraction. Slow processes, such as the slow evaporation of a solvent or vapor diffusion of an anti-solvent, allow the molecules to order themselves into a well-defined lattice, yielding higher quality crystals.[12][13]

  • Seeding: If crystallization fails to initiate, introducing a "seed crystal" from a previous experiment can provide a nucleation site for crystal growth to begin.[14]

Trustworthiness in Data Collection and Refinement

For brominated compounds, data collection strategy must account for both the benefits of anomalous scattering and the risk of radiation damage.[3]

Causality behind the choices:

  • X-ray Source: While standard Molybdenum (Mo Kα) sources are often sufficient, a Copper (Cu Kα) source can enhance the anomalous signal from bromine, aiding in structure solution and absolute configuration determination.[15]

  • Low Temperature: Collecting data at cryogenic temperatures (typically 100 K) is standard practice.[15] This minimizes atomic vibrations, leading to higher resolution data, and significantly reduces the rate of radiation damage.[3]

  • Data Redundancy and Dose Minimization: Collecting multiple images of the same reflections (redundancy) improves data quality. However, for radiation-sensitive crystals, it's a trade-off. A strategy of collecting sufficient data with minimized X-ray exposure per unit volume of the crystal is often necessary to mitigate the cleavage of C-Br bonds.[3]

Caption: Decision-making workflow for crystallization method selection.

Experimental Protocols

The following are generalized yet detailed protocols that serve as a robust starting point for the crystallographic analysis of novel dibrominated compounds.

Protocol 1: Single Crystal Growth by Slow Evaporation
  • Preparation: Weigh approximately 5-10 mg of the purified dibrominated compound into a small, clean vial (e.g., a 4 mL vial).

  • Solubilization: Add a suitable solvent (e.g., ethyl acetate, dichloromethane) dropwise while gently warming and swirling until the solid is completely dissolved. Aim for the minimum amount of solvent necessary to achieve full dissolution.[11]

  • Filtration (Optional): If any particulate matter is visible, filter the warm solution through a small cotton or glass wool plug in a Pasteur pipette into a clean vial.

  • Evaporation: Cover the vial with a cap or parafilm. Pierce the covering with a needle to create 1-3 small holes. This allows for slow solvent evaporation.[12]

  • Incubation: Place the vial in a vibration-free location at a constant temperature (usually room temperature) and leave it undisturbed for several days to weeks.

  • Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a loop or a fine needle and immediately coat them in a cryoprotectant oil (e.g., Paratone-N) before mounting.

Protocol 2: Single-Crystal X-ray Diffraction Analysis
  • Crystal Mounting: Select a well-formed single crystal with sharp edges and no visible cracks. Mount the crystal on a cryo-loop and flash-cool it in a stream of cold nitrogen gas (typically 100 K).[16]

  • Data Collection: Center the crystal in the X-ray beam of a diffractometer. A preliminary screening is performed to determine the unit cell and crystal quality. A full sphere of diffraction data is then collected according to a strategy calculated by the instrument's software to ensure high completeness and redundancy.[9][16]

  • Data Processing: The raw diffraction images are processed using software like SAINT or XDS. This involves integrating the reflection intensities, applying corrections for experimental factors (like absorption), and determining the final unit cell parameters and space group.[15][16]

  • Structure Solution: The crystal structure is solved using direct methods or Patterson methods, often implemented in programs like SHELXT. For brominated compounds, the anomalous signal can be leveraged at this stage to help solve the structure.[4][16]

  • Structure Refinement: The initial structural model is refined using full-matrix least-squares on F² with a program like SHELXL.[9] All non-hydrogen atoms are typically refined with anisotropic displacement parameters. Hydrogen atoms are usually placed in calculated positions and refined using a riding model.

  • Validation and Deposition: The final refined structure is validated using tools like PLATON and checkCIF to ensure the model is chemically sensible and conforms to crystallographic standards. The final structural data should be deposited in a public repository like the Cambridge Structural Database (CSD) to make the data accessible to the scientific community.[17][18]

Conclusion

The X-ray crystallographic analysis of dibrominated compounds is a powerful technique that provides definitive structural evidence crucial for research and development. By understanding the influence of the bromine atoms on both the crystallization process and the diffraction experiment itself, researchers can navigate the specific challenges they present. A systematic approach to crystal growth, coupled with a carefully planned data collection strategy, maximizes the probability of success. The resulting high-resolution three-dimensional structures are indispensable assets, offering profound insights into molecular geometry, intermolecular interactions, and the solid-state properties that are foundational to modern chemistry and drug discovery.[19][20]

References

  • Benchchem. Validating the Structure of 1,2-Dibromooctan-3-ol Derivatives: A Comparative Guide to X-ray Crystallography. Benchchem.
  • RCSB Protein Data Bank. Crystallographic Fragment Based Drug Discovery: Use of a Brominated Fragment Library Targeting HIV Protease. PMC.
  • International Union of Crystallography. The influence of the axial group on the crystal structures of boron subphthalocyanines. IUCr.
  • International Union of Crystallography. Specific radiation damage to halogenated inhibitors and ligands in protein–ligand crystal structures. PMC.
  • MDPI. Pressure-Dependent Thermal and Mechanical Behaviour of a Molecular Crystal of Bromine. MDPI.
  • ResearchGate. Comparison of packing of molecules in the crystals of brominated derivatives of 2-DG with their chlorinated counterparts. ResearchGate.
  • RCSB Protein Data Bank. Non-Covalent Interactions in the Crystal Structures of Perbrominated Sulfonium Derivatives of the closo-Decaborate Anion. PMC.
  • LMU. Molecular and Crystal Structures of Some Bromocymantrenes. Open Access LMU.
  • Benchchem. A Comparative Crystallographic Analysis of Brominated Heterocyclic Compounds. Benchchem.
  • ResearchGate. X-ray crystal structure of the compound 13. ResearchGate.
  • MIT Libraries. Cambridge Structural Database. MIT Information Systems.
  • Wikipedia. Cambridge Structural Database. Wikipedia.
  • YouTube. How to: Search Scientific Literature with the Cambridge Structural Database (CSD). YouTube.
  • Unknown Source.
  • Migration Letters. Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters.
  • Unknown Source. The current role and evolution of X-ray crystallography in drug discovery and development.
  • RCSB Protein Data Bank. X-Ray Crystallography of Chemical Compounds. PMC.
  • RCSB Protein Data Bank. X-ray wavefunction refinement and comprehensive structural studies on bromo-substituted analogues of 2-deoxy-d-glucose in solid state and solution. PMC.
  • Unknown Source.
  • RCSB Protein Data Bank. The Cambridge Structural Database. PMC.
  • re3data.org. Cambridge Structural Database. re3data.org.
  • Scribd. Crystallization and Purification Lab Guide | PDF. Scribd.
  • Benchchem. A Comparative Guide to the X-ray Crystal Structure Analysis of 4-Bromo-2-hydroxybenzaldehyde Derivatives. Benchchem.
  • MDPI. On the Importance of Halogen Bonding Interactions in Two X-ray Structures Containing All Four (F, Cl, Br, I) Halogen Atoms. MDPI.
  • ResearchGate. 21st Century Challenges in Chemical Crystallography I History and Technical Developments. ResearchGate.
  • Springer. X-Ray Crystallography in Drug Discovery. Springer Nature Experiments.
  • RCSB Protein Data Bank. Co-crystallization of an organic solid and a tetraaryladamantane at room temperature. PMC.
  • Zien Journals. A Review on Crystallography and Its Role on Drug Design. Zien Journals Publishing.
  • Unknown Source. Advances in X-ray crystallography methods to study structural dynamics of macromolecules.
  • RCSB Protein Data Bank. Limitations and lessons in the use of X-ray structural information in drug design. PMC.
  • Unknown Source. Current Challenges of Obtaining Crystals for X-ray and Neutron Macromolecular Crystallography.
  • Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure.
  • University of Rochester. How To: Purify by Crystallization. Department of Chemistry : University of Rochester.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2,3-dibromo-3-(4-chlorophenyl)propanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2,3-dibromo-3-(4-chlorophenyl)propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.